N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine
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Overview
Description
N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
Research shows that derivatives of N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds, including pyrazole and isoxazole derivatives, exhibit significant antibacterial and antifungal activities, with some also displaying anti-inflammatory effects (Kendre, Landge, & Bhusare, 2015).
Antimicrobial Activity
A series of derivatives containing N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine structures have been shown to exhibit significant antibacterial and antifungal activities. These activities were observed against various Gram-positive and Gram-negative bacterial strains as well as against several fungal strains (Kushwaha & Sharma, 2022).
Crystal Structure Analysis
Studies on the crystal structure and Hirshfeld surface analysis of related compounds have been conducted. These studies provide insights into the molecular packing, intermolecular interactions, and the orientation of different phenyl and pyrazole rings in the crystalline form (Aydın et al., 2021).
Catalytic Activity
Compounds related to N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine have been explored for their potential catalytic activity. For instance, an acidic ionic liquid derived from benzene-1,2-diamine was found to be an efficient catalyst for multicomponent reactions, highlighting the versatility of these compounds in catalytic applications (Zare et al., 2017).
Electronic Structure and Molecular Docking Studies
Electronic structure and molecular docking studies on derivatives have been conducted. These studies involve theoretical calculations, vibrational spectral analysis, and molecular docking to understand the chemical reactivity and potential bioactive properties of these compounds (Venil et al., 2021).
properties
Product Name |
N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine |
---|---|
Molecular Formula |
C21H17ClN4 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-N-[5-(4-chlorophenyl)-2-phenylpyrazol-3-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C21H17ClN4/c22-16-12-10-15(11-13-16)20-14-21(24-19-9-5-4-8-18(19)23)26(25-20)17-6-2-1-3-7-17/h1-14,24H,23H2 |
InChI Key |
XBZBKXMBGYHROW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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